An In-depth Technical Guide to Ethyl 2-amino-4-methylpyrimidine-5-carboxylate (CAS: 81633-29-6)
An In-depth Technical Guide to Ethyl 2-amino-4-methylpyrimidine-5-carboxylate (CAS: 81633-29-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-amino-4-methylpyrimidine-5-carboxylate is a versatile heterocyclic compound that serves as a pivotal building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, including the presence of amino, methyl, and carboxylate groups on a pyrimidine core, make it an attractive scaffold for medicinal chemistry and agrochemical research. This guide provides a comprehensive overview of its synthesis, characterization, and diverse applications, with a focus on its role in the development of novel therapeutic agents.
Introduction: The Pyrimidine Core in Drug Discovery
The pyrimidine ring is a fundamental heterocyclic motif found in numerous natural and synthetic compounds of significant biological importance, most notably in the nucleobases of DNA and RNA. In medicinal chemistry, the pyrimidine scaffold is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] This has led to the development of a multitude of pyrimidine-based drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[2] Ethyl 2-amino-4-methylpyrimidine-5-carboxylate, with its multiple functional groups, offers a rich platform for chemical modification and the exploration of structure-activity relationships (SAR) in drug design.[3]
Synthesis of Ethyl 2-amino-4-methylpyrimidine-5-carboxylate
The most common and efficient method for the synthesis of Ethyl 2-amino-4-methylpyrimidine-5-carboxylate is a one-pot, three-component reaction, a variant of the classical Biginelli reaction. This approach offers high atom economy and procedural simplicity.
Reaction Principle
The synthesis involves the condensation of a β-dicarbonyl compound, in this case, a derivative of ethyl acetoacetate, with guanidine. The reaction proceeds through the formation of a dihydropyrimidine intermediate, which is subsequently oxidized to the aromatic pyrimidine ring.
Reaction Workflow
Caption: General workflow for the synthesis of Ethyl 2-amino-4-methylpyrimidine-5-carboxylate.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methodologies for the synthesis of substituted 2-aminopyrimidines.[4]
Materials:
-
Ethyl 2-formyl-3-oxobutanoate (or a suitable precursor like ethyl 2-cyano-3-oxobutanoate)
-
Guanidine hydrochloride
-
Sodium ethoxide (or another suitable base like potassium carbonate)
-
Absolute ethanol
-
Distilled water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guanidine hydrochloride (1.1 equivalents) in absolute ethanol.
-
Base Addition: To this solution, add sodium ethoxide (1.1 equivalents) portion-wise while stirring.
-
Addition of β-Dicarbonyl Compound: Add ethyl 2-formyl-3-oxobutanoate (1 equivalent) dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Isolation: Filter the solid product and wash it with cold distilled water and then with a small amount of cold ethanol to remove any unreacted starting materials and salts.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Ethyl 2-amino-4-methylpyrimidine-5-carboxylate as a solid.
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Drying: Dry the purified product under vacuum.
Physicochemical Properties and Characterization
A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.
| Property | Value | Reference(s) |
| CAS Number | 81633-29-6 | [5] |
| Molecular Formula | C₈H₁₁N₃O₂ | [5] |
| Molecular Weight | 181.19 g/mol | [5] |
| Appearance | White to off-white solid | |
| Melting Point | 222-226 °C | [5] |
| Solubility | Sparingly soluble in water, soluble in DMSO and hot ethanol |
Spectroscopic Data
-
¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~1.25 (t, 3H, -CH₂CH ₃), ~2.40 (s, 3H, Ar-CH ₃), ~4.20 (q, 2H, -CH ₂CH₃), ~7.00 (br s, 2H, -NH ₂), ~8.50 (s, 1H, Ar-H ).
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¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~14.5 (-CH₂C H₃), ~23.0 (Ar-C H₃), ~60.0 (-C H₂CH₃), ~108.0 (C 5), ~158.0 (C 4), ~162.0 (C 2), ~165.0 (C =O), ~168.0 (C 6).
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IR (KBr, cm⁻¹): ~3400-3300 (N-H stretching), ~2980 (C-H stretching), ~1700 (C=O stretching of ester), ~1640 (C=N stretching), ~1580 (N-H bending).
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Mass Spectrometry (EI): m/z 181 (M⁺).
(Note: The exact chemical shifts and peak intensities may vary slightly depending on the solvent and instrument used. The provided data is an approximation based on typical values for similar structures.)
Applications in Drug Discovery and Development
Ethyl 2-amino-4-methylpyrimidine-5-carboxylate is a valuable starting material for the synthesis of a variety of bioactive compounds.[3] Its functional groups allow for diverse chemical transformations, enabling the generation of libraries of compounds for high-throughput screening.
Scaffold for Bioactive Molecules
Caption: Key application areas of Ethyl 2-amino-4-methylpyrimidine-5-carboxylate.
Kinase Inhibitors
The 2-aminopyrimidine scaffold is a well-established hinge-binding motif in the design of ATP-competitive kinase inhibitors.[6] Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in cancer and inflammatory diseases.[7] The amino group at the 2-position of the pyrimidine ring can form key hydrogen bonds with the kinase hinge region, mimicking the interaction of adenine. The ester group at the 5-position can be modified to introduce various side chains that can interact with other regions of the ATP-binding pocket, thereby enhancing potency and selectivity. Derivatives of similar 2-aminopyrimidines have shown inhibitory activity against various kinases, including EGFR, HER-2, and Aurora kinases.[8][9]
Calcium Channel Blockers
Dihydropyrimidine derivatives, which can be synthesized from pyrimidine precursors, have been extensively investigated as calcium channel blockers.[10][11] These agents are used in the treatment of hypertension and other cardiovascular diseases. The core pyrimidine structure of Ethyl 2-amino-4-methylpyrimidine-5-carboxylate can be a starting point for the synthesis of novel dihydropyrimidine analogs with potential calcium channel modulating activity.[12]
Anti-inflammatory Agents
The pyrimidine scaffold is present in several clinically used anti-inflammatory drugs.[2] Derivatives of 2-aminopyrimidines have been shown to inhibit the production of pro-inflammatory mediators.[13] The functional groups on Ethyl 2-amino-4-methylpyrimidine-5-carboxylate can be modified to develop novel selective inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[14]
Agrochemicals
Beyond pharmaceuticals, pyrimidine derivatives have found applications in agriculture as herbicides, fungicides, and insecticides.[15] The structural features of Ethyl 2-amino-4-methylpyrimidine-5-carboxylate make it a suitable intermediate for the synthesis of new agrochemicals with improved efficacy and environmental profiles.[16]
Conclusion and Future Perspectives
Ethyl 2-amino-4-methylpyrimidine-5-carboxylate is a chemically tractable and highly versatile building block with significant potential in both pharmaceutical and agrochemical research. Its straightforward synthesis and the presence of multiple modifiable functional groups provide a robust platform for the generation of diverse molecular libraries. Future research will likely focus on the development of more efficient and greener synthetic methodologies and the exploration of this scaffold in the design of inhibitors for novel biological targets. The continued investigation of derivatives of Ethyl 2-amino-4-methylpyrimidine-5-carboxylate holds promise for the discovery of new and effective therapeutic agents and crop protection solutions.
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